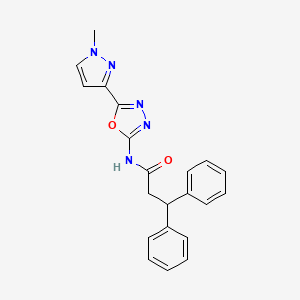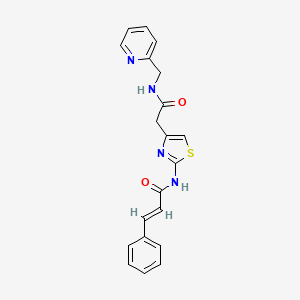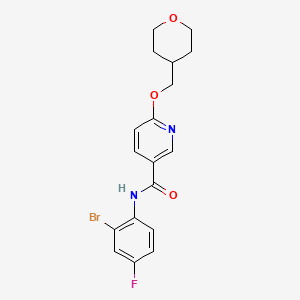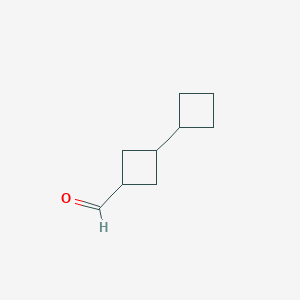
N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide" is a derivative of pyrazole and oxadiazole, which are heterocyclic compounds known for their biological activities. Pyrazole derivatives have been extensively studied for their potential in drug development due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities .
Synthesis Analysis
The synthesis of pyrazole-oxadiazole derivatives typically involves the cyclization of hydrazides or the oxidative cyclization of hydrazones. For instance, a series of 1,3,4-oxadiazole derivatives were synthesized by cyclization of N'-benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide using POCl3 or by oxidative cyclization using chloramine-T as an oxidant . These methods provide a pathway for the synthesis of the compound , although the exact synthesis details for "N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide" are not provided in the data.
Molecular Structure Analysis
The molecular structure of pyrazole-oxadiazole derivatives is characterized by the presence of a pyrazole ring fused with an oxadiazole ring. The vibrational spectroscopic investigations and molecular dynamic simulations of similar compounds, such as N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, provide insights into the electronic structure and stability of these molecules. Theoretical geometry optimization and natural bond orbital analysis indicate the presence of hyper-conjugative interactions and charge delocalization, which contribute to the stability of the molecule .
Chemical Reactions Analysis
The reactivity of pyrazole-oxadiazole derivatives can be assessed through their interactions with biological targets. For example, docking studies of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide showed potential inhibition of CDK2, an important protein in cell cycle regulation. This suggests that similar compounds may also exhibit biological reactivity through interactions with enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like diphenyl groups can affect these properties. The antimicrobial evaluation of these compounds revealed that some derivatives exhibit potent antimicrobial activity, with minimum inhibitory concentrations in the range of 20-55 μg/mL against various bacteria and fungi . This indicates that the compound may also possess similar antimicrobial properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound is part of a broader class of chemicals known for their synthesis through cyclization and oxidative cyclization processes. These processes involve the use of POCl3 or chloramine-T as oxidants to produce compounds with potential antimicrobial properties. For instance, a series of 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles demonstrated potent to weak antimicrobial activity, highlighting the compound's role in developing new antimicrobial agents (Ningaiah et al., 2014).
Antimicrobial Evaluation
Further research into the compound's derivatives has shown significant antimicrobial and antitubercular activities. For example, N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and tested for in vitro antitubercular activities against Mycobacterium tuberculosis H37Rv, with some derivatives exhibiting promising lead molecule properties due to their minimal inhibitory concentrations (MIC) (Nayak et al., 2016).
Insecticidal Activities
The compound and its analogs have also been explored for their insecticidal properties. A series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings synthesized and characterized showed good insecticidal activities against the diamondback moth (Plutella xylostella), suggesting potential for agricultural applications (Qi et al., 2014).
Anticancer Research
Some derivatives of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide have been evaluated for their anticancer activities. For instance, N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and tested against various cancer cell lines, with some derivatives showing higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-26-13-12-18(25-26)20-23-24-21(28-20)22-19(27)14-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17H,14H2,1H3,(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYALPUMIPVDZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NN=C(O2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2,5-Dimethylfuran-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B3006560.png)



![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B3006564.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B3006565.png)
![Ethyl 4-((4-((3-carbamoyl-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B3006566.png)


![4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide](/img/structure/B3006573.png)